
1,3-Dichloro-5-methylhexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dichloro-5-methylhexane is an organic compound with the molecular formula C7H14Cl2. It is a derivative of hexane, where two chlorine atoms are substituted at the 1st and 3rd positions, and a methyl group is substituted at the 5th position. This compound is part of the alkane family and is known for its reactivity due to the presence of chlorine atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Dichloro-5-methylhexane can be synthesized through the chlorination of 5-methylhexane. The reaction typically involves the use of chlorine gas (Cl2) in the presence of ultraviolet light or a radical initiator to facilitate the substitution of hydrogen atoms with chlorine atoms at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors where 5-methylhexane is exposed to chlorine gas under controlled temperature and pressure conditions. The use of catalysts and specific reaction conditions can optimize the yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dichloro-5-methylhexane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as hydroxide ions (OH-) or amines.
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.
Oxidation and Reduction Reactions: Although less common, the compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in a non-polar solvent.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products Formed
Substitution: Formation of alcohols, amines, or other substituted derivatives.
Elimination: Formation of alkenes such as 5-methylhex-1-ene.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or partially reduced intermediates.
Applications De Recherche Scientifique
1,3-Dichloro-5-methylhexane has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce chlorine atoms or methyl groups into other compounds.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and as an intermediate in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of 1,3-Dichloro-5-methylhexane involves its reactivity due to the presence of chlorine atoms. These atoms can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles. The compound can also undergo elimination reactions to form alkenes, which can further react with other chemical species. The molecular targets and pathways involved depend on the specific reactions and conditions used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dichloropropane: Similar structure but with a shorter carbon chain.
1,3-Dichlorobutane: Similar structure with a four-carbon chain.
1,3-Dichloropentane: Similar structure with a five-carbon chain.
Uniqueness
1,3-Dichloro-5-methylhexane is unique due to the presence of a methyl group at the 5th position, which can influence its reactivity and the types of reactions it undergoes. This structural feature distinguishes it from other dichlorinated alkanes and can lead to different chemical and physical properties.
Propriétés
Numéro CAS |
67241-15-0 |
|---|---|
Formule moléculaire |
C7H14Cl2 |
Poids moléculaire |
169.09 g/mol |
Nom IUPAC |
1,3-dichloro-5-methylhexane |
InChI |
InChI=1S/C7H14Cl2/c1-6(2)5-7(9)3-4-8/h6-7H,3-5H2,1-2H3 |
Clé InChI |
KSWDHIMOCKSTNB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(CCCl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-[Oxydi(4,1-phenylene)]bis(3-methylidenepyrrolidine-2,5-dione)](/img/structure/B14476507.png)
![Benzoxazolium, 2-[4-(acetylphenylamino)-1,3-butadienyl]-3-(3-sulfopropyl)-, inner salt](/img/structure/B14476511.png)
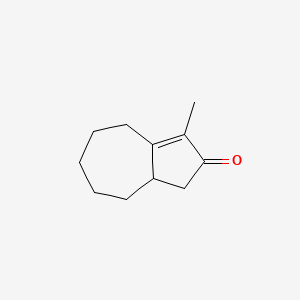
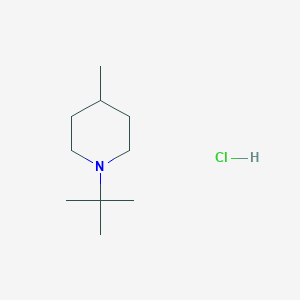

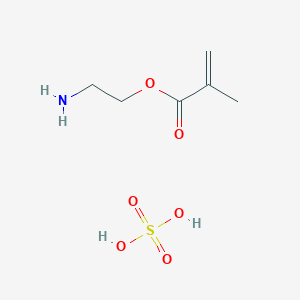
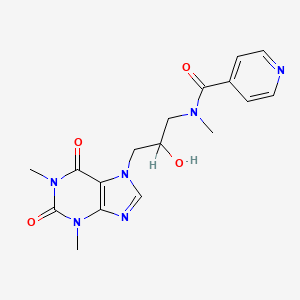
![S-[(3,4-Dichlorophenyl)methyl] phenylcarbamothioate](/img/structure/B14476539.png)

![Tetrasodium 7-[[4-[[(2,3-dichloro-6-quinoxalinyl)carbonyl]amino]-5-sulphonato-1-naphthyl]azo]naphthalene-1,3,5-trisulphonate](/img/structure/B14476546.png)
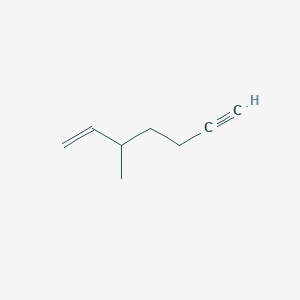

![2-Methyl-6-[(propan-2-yl)sulfanyl]hex-5-en-3-ol](/img/structure/B14476582.png)
![5-[(tert-Butoxymethyl)amino]-1-phenylhex-4-en-3-one](/img/structure/B14476593.png)
